6-(2,4-dichlorophenyl)pyridin-2-amine
Description
Properties
IUPAC Name |
6-(2,4-dichlorophenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-7-4-5-8(9(13)6-7)10-2-1-3-11(14)15-10/h1-6H,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDIRMKOZVLZMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Pyridine-Based Comparators
Key Observations:
- Electron-Withdrawing Effects : The 6-chloro-3-fluoro derivative demonstrates how halogenation at multiple positions enhances electrophilicity, which may influence reactivity in cross-coupling reactions.
- Linker Variations: The phenoxy group in 6-(4-chloro-2-methylphenoxy)pyridin-3-amine introduces hydrogen-bonding capability via oxygen, contrasting with the direct aryl linkage in the target compound.
Pyrimidine-Based Comparators
Table 2: Pyrimidine Derivatives with Structural Similarities
Key Observations:
- Trifluoromethyl vs.
- Methylsulfanyl Substitution : The 6-SMe group in the pyrimidine derivative may facilitate redox interactions or metal coordination, unlike the inert dichlorophenyl group.
Notes
Positional Sensitivity : Substitution at the 6-position vs. 5-position (pyridine) or 4-position (pyrimidine) significantly alters molecular interactions, necessitating empirical validation.
Therapeutic Potential: The compound’s dichlorophenyl moiety aligns with pharmacophores seen in antimicrobial and anticancer agents, warranting further exploration.
Q & A
Q. What are the common synthetic routes for preparing 6-(2,4-dichlorophenyl)pyridin-2-amine, and what analytical techniques ensure purity?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. Key steps include:
- Using Pd(OAc)₂/Xantphos catalyst systems with t-BuONa as a base in toluene at 80–110°C under nitrogen .
- Monitoring reaction progress via HPLC to track intermediate formation, followed by purification using silica gel chromatography. Purity validation requires a combination of ¹H/¹³C NMR (to confirm regiochemistry) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. How do structural features of 6-(2,4-dichlorophenyl)pyridin-2-amine influence its reactivity in nucleophilic substitution reactions?
The electron-withdrawing 2,4-dichlorophenyl group activates the pyridine ring toward nucleophilic attack at the 6-position. Reactivity can be quantified using Hammett substituent constants (σ ≈ 0.78 for dichlorophenyl), with DFT calculations predicting charge distribution at reactive sites. Experimental validation involves kinetic studies in polar aprotic solvents (e.g., DMF) at varying temperatures .
Q. What spectroscopic methods are most reliable for characterizing the crystalline structure of this compound?
Single-crystal X-ray diffraction provides definitive structural confirmation, with parameters such as bond angles (e.g., C–N–C ≈ 120°) and torsion angles critical for verifying regiochemistry. Powder XRD complements this by assessing bulk crystallinity. For solution-phase analysis, NOESY NMR identifies through-space interactions between the dichlorophenyl and pyridine moieties .
Advanced Research Questions
Q. How can computational methods resolve contradictions between predicted and observed regioselectivity in derivatization reactions?
Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states to identify kinetic vs. thermodynamic control. For example, calculations may show a 5–10 kJ/mol energy difference between possible regioisomeric pathways. Experimental validation involves trapping intermediates at low temperatures (-78°C) and characterizing them via IR spectroscopy .
Q. What strategies optimize catalytic systems for asymmetric functionalization of 6-(2,4-dichlorophenyl)pyridin-2-amine?
Chiral ligands such as BINAP or Josiphos, combined with Pd(0) catalysts, enable enantioselective amination. Key parameters include:
- Ligand-to-metal ratios (1:1 to 2:1).
- Solvent polarity (e.g., THF vs. dichloromethane).
- Reaction monitoring via circular dichroism (CD) spectroscopy to track enantiomeric excess (ee) .
Q. How do solvent effects influence the compound’s stability during long-term storage?
Accelerated degradation studies under ICH Q1A guidelines reveal:
Q. What experimental designs reconcile discrepancies between computational solubility predictions and empirical data?
Use the Hansen Solubility Parameters (HSPs) framework:
- Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) via COSMO-RS.
- Validate experimentally using turbidimetric titration in solvent blends (e.g., ethanol/water gradients). Adjust models by incorporating entropy effects from differential scanning calorimetry (DSC) .
Q. How can researchers leverage crystallographic data to predict supramolecular interactions in co-crystals?
Analyze Hirshfeld surfaces to quantify intermolecular contacts (e.g., Cl···H or N–H···Cl interactions). Pair with lattice energy calculations (PIXEL method) to assess stabilization energies. Experimental validation involves co-crystallization with carboxylic acids (e.g., succinic acid) and analyzing packing motifs via X-ray diffraction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
